molecular formula C7H11NO2 B13924261 3-methyl-1H-Pyrrole-2,4-dimethanol

3-methyl-1H-Pyrrole-2,4-dimethanol

Cat. No.: B13924261
M. Wt: 141.17 g/mol
InChI Key: PZVUKMJQPWMQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1H-Pyrrole-2,4-dimethanol is a chemical compound built around the pyrrole heterocycle, a five-membered aromatic ring containing one nitrogen atom . The pyrrole scaffold is a fundamental building block in medicinal chemistry and is found in a wide array of biologically active molecules and natural products, such as chlorophyll, hemoglobin (heme), and vitamin B12 . The specific substitution pattern of this compound, featuring dimethanol (hydroxymethyl) groups at the 2 and 4 positions, makes it a valuable synthon for the design and synthesis of more complex molecules for pharmaceutical research. The dimethanol functional groups on the pyrrole ring provide versatile handles for chemical modification, allowing researchers to link this fragment to other pharmacophores or create novel compound libraries. This is particularly relevant in the development of multi-target directed ligands (MTDLs), a strategy used to address complex diseases like Alzheimer's, where pyrrole-based structures have shown promise as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) . Furthermore, the pyrrole core is a key structural element in numerous compounds investigated for their anticancer , antimicrobial , and antioxidant properties. The presence of the -NH group in the pyrrole ring allows for hydrogen bonding with biological targets, while the aromatic system can engage in π-π stacking interactions, both of which are crucial for binding to enzymes and receptors . As such, 3-methyl-1H-Pyrrole-2,4-dimethanol serves as a sophisticated intermediate for researchers exploring new therapeutic agents in areas including oncology, infectious diseases, and neurodegeneration. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

[5-(hydroxymethyl)-4-methyl-1H-pyrrol-3-yl]methanol

InChI

InChI=1S/C7H11NO2/c1-5-6(3-9)2-8-7(5)4-10/h2,8-10H,3-4H2,1H3

InChI Key

PZVUKMJQPWMQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1CO)CO

Origin of Product

United States

Chemical Reactions Analysis

3-methyl-1H-Pyrrole-2,4-dimethanol undergoes various chemical reactions, including:

Scientific Research Applications

3-methyl-1H-Pyrrole-2,4-dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1H-Pyrrole-2,4-dimethanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Research Findings and Key Insights

  • Hydrogen Bonding: The diol functionality in 3-methyl-1H-pyrrole-2,4-dimethanol enhances solubility in aqueous systems, a property exploited in drug formulation or as a ligand in metal-organic frameworks.
  • Thermal Stability : Pyrrolo-pyridine derivatives () likely exhibit higher thermal stability due to extended conjugation, whereas the target compound may degrade at lower temperatures due to hydroxyl group reactivity.
  • Synthetic Flexibility : The hydroxymethyl groups in the target compound allow for diverse functionalization, unlike the fixed ester or morpholine groups in analogs .

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